Cas no 1805542-03-3 (2-(Difluoromethyl)-3-hydroxy-5-nitropyridine-6-carbonyl chloride)

2-(Difluoromethyl)-3-hydroxy-5-nitropyridine-6-carbonyl chloride 化学的及び物理的性質
名前と識別子
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- 2-(Difluoromethyl)-3-hydroxy-5-nitropyridine-6-carbonyl chloride
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- インチ: 1S/C7H3ClF2N2O4/c8-6(14)4-2(12(15)16)1-3(13)5(11-4)7(9)10/h1,7,13H
- InChIKey: YXZAYVDFXQJOOQ-UHFFFAOYSA-N
- ほほえんだ: ClC(C1=C(C=C(C(C(F)F)=N1)O)[N+](=O)[O-])=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 299
- トポロジー分子極性表面積: 96
- 疎水性パラメータ計算基準値(XlogP): 1.8
2-(Difluoromethyl)-3-hydroxy-5-nitropyridine-6-carbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029026471-1g |
2-(Difluoromethyl)-3-hydroxy-5-nitropyridine-6-carbonyl chloride |
1805542-03-3 | 95% | 1g |
$2,837.10 | 2022-04-01 | |
Alichem | A029026471-500mg |
2-(Difluoromethyl)-3-hydroxy-5-nitropyridine-6-carbonyl chloride |
1805542-03-3 | 95% | 500mg |
$1,853.50 | 2022-04-01 | |
Alichem | A029026471-250mg |
2-(Difluoromethyl)-3-hydroxy-5-nitropyridine-6-carbonyl chloride |
1805542-03-3 | 95% | 250mg |
$1,068.20 | 2022-04-01 |
2-(Difluoromethyl)-3-hydroxy-5-nitropyridine-6-carbonyl chloride 関連文献
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1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
2-(Difluoromethyl)-3-hydroxy-5-nitropyridine-6-carbonyl chlorideに関する追加情報
2-(Difluoromethyl)-3-hydroxy-5-nitropyridine-6-carbonyl Chloride: A Comprehensive Overview
The compound 2-(Difluoromethyl)-3-hydroxy-5-nitropyridine-6-carbonyl Chloride (CAS No. 1805542-03-3) is a highly specialized organic compound with a complex structure that combines multiple functional groups. This compound has garnered significant attention in the fields of organic synthesis, pharmacology, and materials science due to its unique chemical properties and potential applications. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in the utilization of this compound.
The molecular structure of 2-(Difluoromethyl)-3-hydroxy-5-nitropyridine-6-carbonyl Chloride is characterized by a pyridine ring system with several substituents. The presence of a difluoromethyl group at the 2-position introduces electron-withdrawing effects, which can influence the reactivity of the molecule. Additionally, the hydroxy group at the 3-position and the nitro group at the 5-position further modulate the electronic properties of the pyridine ring. The carbonyl chloride group at the 6-position is particularly reactive, making this compound a valuable intermediate in various organic transformations.
Recent studies have highlighted the importance of 2-(Difluoromethyl)-3-hydroxy-5-nitropyridine-6-carbonyl Chloride in medicinal chemistry. Researchers have explored its potential as a precursor for bioactive molecules, particularly in the development of novel antibiotics and anticancer agents. The ability to functionalize the pyridine ring with various substituents has opened new avenues for drug design, where precise control over molecular interactions is crucial.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic aromatic substitution and subsequent oxidation or reduction steps. The use of advanced catalytic systems has significantly improved the yield and purity of this compound, making it more accessible for large-scale applications. Recent advancements in green chemistry have also led to the development of environmentally friendly synthesis routes for 2-(Difluoromethyl)-3-hydroxy-5-nitropyridine-6-carbonyl Chloride, reducing its environmental footprint.
The application of 2-(Difluoromethyl)-3-hydroxy-5-nitropyridine-6-carbonyl Chloride extends beyond pharmaceuticals. It has been utilized as a key intermediate in the synthesis of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). The reactivity of its carbonyl chloride group allows for versatile cross-coupling reactions, enabling the construction of complex architectures with tailored properties.
Moreover, recent research has focused on understanding the photophysical properties of this compound. Studies have shown that 2-(Difluoromethyl)-3-hydroxy-5-nitropyridine-6-carbonyl Chloride exhibits unique fluorescence characteristics under specific conditions, making it a promising candidate for applications in optoelectronics and sensors. Its ability to respond to external stimuli, such as pH changes or light exposure, further enhances its utility in these fields.
In conclusion, 2-(Difluoromethyl)-3-hydroxy-5-nitropyridine-6-carbonyl Chloride (CAS No. 1805542-03-3) is a versatile compound with a wide range of applications across multiple disciplines. Its complex structure and reactivity make it an invaluable tool in modern organic synthesis and materials science. As research continues to uncover new potential uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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